1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride
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Overview
Description
The compound “1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride” is a derivative of piperazine . It has been evaluated for its pharmacological properties, particularly as an anticonvulsant and antidepressant agent .
Chemical Reactions Analysis
The compound has been tested in various in vivo models for its anticonvulsant and antidepressant activity . It has shown excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats .
Scientific Research Applications
Anti-malarial Activity
Selected derivatives of this compound have been studied for their anti-malarial activity. The importance of specific structural features, such as the hydroxyl group, the benzyl group, and the methylene substituents at the piperazinyl nitrogens, has been highlighted in generating activity against malaria. These studies provide insights into the molecular interactions and conformational preferences that contribute to anti-malarial efficacy (Cunico et al., 2009).
Antimicrobial and Anticancer Properties
Organotin(IV) derivatives of the compound have shown significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells. These findings suggest a promising avenue for developing new treatments targeting infectious diseases and cancer (Shaheen et al., 2018).
Antidepressant Properties
The compound and its derivatives have been explored for their dual action at 5-HT1A serotonin receptors and the serotonin transporter, positioning them as potential new classes of antidepressant drugs. These activities include high affinity for both targets, which could lead to potent antidepressant agents with a novel mechanism of action (Martínez et al., 2001).
Structural Analysis and Drug Design
Studies have also focused on the structural analysis of similar arylpiperazine derivatives, elucidating their binding mechanisms to various receptors, such as α1A-adrenoceptors. This research supports the design of highly selective antagonists for therapeutic purposes, highlighting the compound's relevance in drug discovery (Xu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.2ClH/c1-17-3-2-4-20(11-17)26-15-19(25)14-24-9-7-23(8-10-24)13-18-5-6-21-22(12-18)28-16-27-21;;/h2-6,11-12,19,25H,7-10,13-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNHZDQOQYTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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